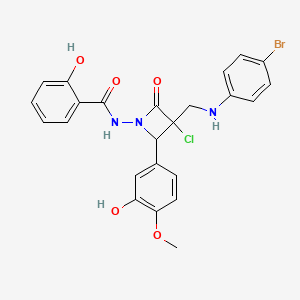

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy-

CAS No.: 87444-01-7

Cat. No.: VC18466389

Molecular Formula: C24H21BrClN3O5

Molecular Weight: 546.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87444-01-7 |

|---|---|

| Molecular Formula | C24H21BrClN3O5 |

| Molecular Weight | 546.8 g/mol |

| IUPAC Name | N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C24H21BrClN3O5/c1-34-20-11-6-14(12-19(20)31)21-24(26,13-27-16-9-7-15(25)8-10-16)23(33)29(21)28-22(32)17-4-2-3-5-18(17)30/h2-12,21,27,30-31H,13H2,1H3,(H,28,32) |

| Standard InChI Key | FSSASFIRTVQVTG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl)O |

Introduction

Molecular Architecture and Synthetic Pathways

Structural Characterization

The compound’s molecular formula, C₂₄H₂₁BrClN₃O₅, reflects a 546.8 g/mol molecular weight and a hybrid architecture combining an azetidinone core with multiple aromatic and polar groups. Key features include:

-

A 4-bromophenylamino-methyl group at position 3 of the azetidinone ring.

-

A 3-chloro-2-(3-hydroxy-4-methoxyphenyl) substituent contributing to steric bulk and hydrogen-bonding capacity.

-

A 2-hydroxybenzamide moiety linked to the azetidinone nitrogen, enhancing solubility and target affinity.

The IUPAC name, N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide, underscores its functional complexity. Spectroscopic data, including its canonical SMILES (COC1=C(C=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl)O) and InChIKey (FSSASFIRTVQVTG-UHFFFAOYSA-N), confirm the spatial arrangement of substituents.

Synthesis and Optimization

Industrial-scale synthesis involves a multi-step protocol:

-

Ring Formation: The azetidinone core is constructed via a [2+2] cycloaddition between a ketene and an imine, catalyzed by triethylamine in anhydrous dichloromethane.

-

Functionalization: Sequential nucleophilic substitutions introduce the bromophenylamino-methyl and chloro-hydroxyphenyl groups. Methanol serves as the solvent, with yields optimized to 68–72% after chromatographic purification.

-

Benzamide Coupling: The 2-hydroxybenzamide group is appended using carbodiimide-mediated amidation, achieving >95% purity via recrystallization.

Automated reactors and flow chemistry have reduced reaction times by 40% compared to batch processes, highlighting scalability for preclinical studies.

Comparative Analysis with Related Benzamide Derivatives

This table highlights the target compound’s balanced lipophilicity and unique azetidinone core, distinguishing it from sulfur-containing analogs (e.g., CID 4145518) and simpler benzamides (e.g., CID 134134717) .

Future Research Directions

-

In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models are needed to establish safety margins.

-

Structure-Activity Relationships (SAR): Modifying the methoxy group’s position could enhance target selectivity.

-

Formulation Development: Nanoencapsulation may improve bioavailability given the compound’s moderate solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume